Alvaradoin L

Description

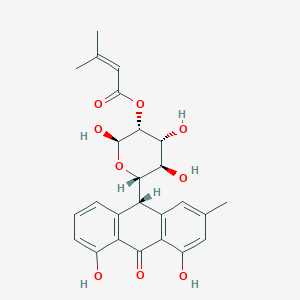

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H26O9 |

|---|---|

Molecular Weight |

470.5 g/mol |

IUPAC Name |

[(2R,3R,4R,5R,6S)-6-[(9S)-4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl]-2,4,5-trihydroxyoxan-3-yl] 3-methylbut-2-enoate |

InChI |

InChI=1S/C25H26O9/c1-10(2)7-16(28)33-24-22(31)21(30)23(34-25(24)32)17-12-5-4-6-14(26)18(12)20(29)19-13(17)8-11(3)9-15(19)27/h4-9,17,21-27,30-32H,1-3H3/t17-,21+,22+,23-,24+,25+/m0/s1 |

InChI Key |

XSVRTNDEOWGZRL-BVLUCXKNSA-N |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@@H]([C@H]([C@H]([C@@H](O4)O)OC(=O)C=C(C)C)O)O)C=CC=C3O |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)O)OC(=O)C=C(C)C)O)O)C=CC=C3O |

Origin of Product |

United States |

Advanced Structural Characterization and Stereochemical Analysis

Spectroscopic Methodologies for Structural Elucidation

The definitive structure of Alvaradoin L, identified as (10S)-C-(2-O-senecioyl)-β-L-lyxopyranosyl-1,8-dihydroxy-3-methylanthracen-9(10H)-one, was established through rigorous spectroscopic analysis. nih.gov Bioactivity-directed fractionation of an extract from the leaves of Alvaradoa haitiensis led to its isolation. bvsalud.orgksu.edu.sa

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the constitution and relative stereochemistry of complex organic molecules like this compound. Both one-dimensional and two-dimensional experiments are required to piece together the molecular puzzle.

One-dimensional NMR spectra offer the initial and fundamental data regarding the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

The ¹H-NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons of the anthracenone (B14071504) core, the protons of the lyxopyranosyl sugar moiety, and the protons of the senecioyl group. nih.gov Key features include two downfield signals for the chelated hydroxyl groups at C-1 and C-8, characteristic aromatic proton couplings, and specific resonances for the sugar and acyl chain protons. nih.gov

Interactive Data Table: ¹H-NMR Spectroscopic Data for this compound (in acetone-d₆)

| Position | Chemical Shift (δH) |

| H-2 | 6.76 (s) |

| H-4 | 7.03 (s) |

| H-5 | 7.05 (d, 7.5) |

| H-6 | 7.57 (t, 7.5) |

| H-7 | 6.87 (d, 7.5) |

| H-10 | 4.91 (s) |

| Me-11 | 2.39 (s) |

| H-1' | 4.81 (s) |

| H-2' | 5.09 (s) |

| H-3' | 3.86 (d, 3.4) |

| H-4' | 3.70 (m) |

| H-5' | 3.90 (dd, 10.0, 5.0) |

| H-2" | 5.58 (s) |

| Me-4" | 1.80 (s) |

| Me-5" | 1.83 (s) |

| OH-1 | 12.03 (s) |

| OH-8 | 11.93 (s) |

| Data sourced from Phifer et al., 2007. nih.gov Chemical shifts (δ) are reported in ppm, and coupling constants (J) are in Hz. |

The ¹³C-NMR spectrum is equally crucial, providing the carbon framework of the molecule. It shows the expected number of carbon signals, which can be categorized into carbonyls, aromatic carbons, sugar carbons, and aliphatic carbons based on their chemical shifts. nih.govresearchgate.net The downfield signal around δC 193.4 corresponds to the C-9 ketone carbonyl. nih.gov

Interactive Data Table: ¹³C-NMR Spectroscopic Data for this compound (in acetone-d₆)

| Position | Chemical Shift (δC) |

| 1 | 162.0 |

| 2 | 117.3 |

| 3 | 148.4 |

| 4 | 122.5 |

| 4a | 133.4 |

| 5 | 119.3 |

| 6 | 136.9 |

| 7 | 116.6 |

| 8 | 161.7 |

| 8a | 115.1 |

| 9 | 193.4 |

| 9a | 108.6 |

| 10 | 44.6 |

| 10a | 142.9 |

| 11 | 22.3 |

| 1' | 93.0 |

| 2' | 71.0 |

| 3' | 71.6 |

| 4' | 68.3 |

| 5' | 81.3 |

| 1" | 166.4 |

| 2" | 116.5 |

| 3" | 157.9 |

| 4" | 20.4 |

| 5" | 27.3 |

| Data sourced from Phifer et al., 2007. nih.gov Chemical shifts (δ) are reported in ppm. |

2D NMR experiments are indispensable for assembling the complete structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace the connectivity within individual spin systems, such as the sugar ring and the aromatic rings. epfl.ch

HMQC (Heteronuclear Multiple Quantum Coherence) : Now often replaced by HSQC (Heteronuclear Single Quantum Coherence), this experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. umd.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals long-range (typically 2- to 3-bond) correlations between protons and carbons. umd.edu It is critical for connecting the individual fragments of the molecule. For this compound, a key HMBC correlation was observed between the sugar proton H-2' and the carbonyl carbon C-1" of the senecioyl group, confirming the ester's position at C-2' of the lyxopyranose unit. nih.gov Further HMBC correlations from H-10 of the aglycone to carbons of the sugar moiety confirm the C-glycosidic linkage. nih.gov

ROESY (Rotating-Frame Overhauser Effect Spectroscopy)/NOESY (Nuclear Overhauser Effect Spectroscopy) : These experiments detect through-space correlations between protons that are in close proximity, which is vital for determining the relative stereochemistry. researchgate.netmdpi.com In the case of this compound, the stereochemistry at the C-10 position was determined to be S. This was established by key ROESY correlations observed between the sugar proton H-5' and the aromatic proton H-5, and between the sugar proton H-4' and the aromatic proton H-4. nih.gov These spatial relationships are unique to the S configuration. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry provides precise information on the molecular weight and elemental composition of a compound, as well as structural information derived from its fragmentation patterns. warwick.ac.uk

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). mdpi.comresearchgate.net This precision allows for the determination of a unique elemental composition. For this compound, its structure was elucidated through comprehensive spectroscopic methods, establishing its molecular formula as C₂₅H₂₆O₉. nih.gov High-resolution mass spectrometry would confirm this formula by providing an exact mass measurement that matches the theoretical calculated mass for [M+H]⁺, [M+Na]⁺, or other adducts. mdpi.com

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of this compound), which is then fragmented through collision-induced dissociation (CID) or other methods. The resulting product ions are analyzed to reveal structural details. For C-glycosides like this compound, the fragmentation is complex. Unlike O-glycosides, direct cleavage of the C-C glycosidic bond is not the most dominant pathway. The fragmentation of this compound is expected to involve several key pathways:

Losses from the Sugar Moiety : Common fragmentation patterns for C-glycosides include sequential losses of water (H₂O) and cross-ring cleavages of the sugar unit.

Loss of the Acyl Group : The senecioyl group can be lost as a neutral molecule.

Fragmentation of the Aglycone : The anthracenone core can undergo characteristic fragmentations, such as retro-Diels-Alder (RDA) reactions.

Analysis of these fragmentation patterns provides confirmatory evidence for the proposed structure, corroborating the data obtained from NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule, providing valuable information about its chromophoric systems. ubbcluj.rotechnologynetworks.comcmeri.res.in For this compound, which possesses a highly conjugated anthracenone core, UV-Vis spectroscopy is instrumental in confirming its structural class.

In a study detailing the isolation of this compound from the leaves of Alvaradoa haitiensis, its UV spectrum was recorded, revealing characteristic absorption bands. nih.gov These bands are indicative of the extended π-electron system of the anthracenone scaffold. nih.gov The observed absorption maxima are consistent with those of other related anthracenone C-glycosides isolated from the same source. nih.gov

| Compound | λmax (nm) |

|---|---|

| This compound | 201, 268, 296, 359 |

| Alvaradoin E | 202, 268, 297, 358 |

The similarity in the UV absorption profiles between this compound and its diastereomer, Alvaradoin E, underscores their shared chromophoric system, with the minor differences likely attributable to subtle conformational changes in solution. nih.gov The multiple absorption bands suggest the presence of various π → π* transitions within the conjugated system. technologynetworks.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the vibrations of its chemical bonds. rsc.orguc.eduwikipedia.org The IR spectrum of this compound provides direct evidence for the presence of key functional moieties, which is crucial for its structural determination.

The analysis of this compound revealed significant absorptions that correspond to hydroxyl and carbonyl groups. nih.gov Specifically, the IR spectrum showed fundamental absorptions at 3414, 1741, 1725, and 1638 cm⁻¹. nih.gov These values are in close agreement with the data obtained for the related compound, Alvaradoin E, which displayed absorptions at 3428, 1740, and 1719 cm⁻¹. nih.gov

| Functional Group | This compound (cm⁻¹) | Alvaradoin E (cm⁻¹) | General Absorption Range (cm⁻¹) |

|---|---|---|---|

| Hydroxy (O-H) | 3414 | 3428 | 3200-3600 |

| Ester Carbonyl (C=O) | 1741 | 1740 | 1735-1750 |

| Ketone Carbonyl (C=O) | 1725 | 1719 | 1705-1725 |

| Conjugated Carbonyl/Aromatic (C=C) | 1638 | - | 1600-1685 |

The broad band around 3414 cm⁻¹ is characteristic of O-H stretching vibrations, confirming the presence of hydroxyl groups in the molecule. nih.gov The sharp peaks at 1741 cm⁻¹ and 1725 cm⁻¹ are indicative of ester and ketone carbonyl stretching, respectively. nih.gov The absorption at 1638 cm⁻¹ can be attributed to the conjugated carbonyl system and aromatic C=C stretching vibrations within the anthracenone core. nih.gov

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light. chiralabsxl.comnih.gov It is particularly valuable for determining the absolute configuration of chiral molecules in solution. chiralabsxl.comnih.gov For this compound, which has a chiral center at C-10, CD spectroscopy was employed to establish its absolute stereochemistry. nih.gov

The CD spectrum of this compound was compared to that of known related compounds, such as (10S)-aloin. nih.gov The observed Cotton effects—a positive effect at 297 nm and negative effects at 323 and 268 nm—were consistent with the (10S) configuration. nih.gov This assignment was further supported by ROESY NMR data. nih.gov The mirror-image relationship of the CD spectra between enantiomers is a fundamental principle of this technique. chiralabsxl.com

| Wavelength (nm) | Cotton Effect |

|---|---|

| 323 | Negative |

| 297 | Positive |

| 268 | Negative |

The data presented in the table for the diastereomer Alvaradoin E (with the 10S configuration) is expected to be similar to that of this compound, which also possesses the 10S configuration, confirming their stereochemical relationship. nih.gov

Hyphenated Analytical Techniques in Structural Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures and the unambiguous identification of their components. alwsci.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the detailed structural information provided by nuclear magnetic resonance (NMR) spectroscopy. mdpi.comresearchgate.net This technique allows for the direct acquisition of NMR spectra of individual components in a mixture as they elute from the chromatography column. researchgate.netwiley.com

While the isolation of this compound involved the use of HPLC for purification, specific LC-NMR data for this compound has not been reported in the available literature. nih.gov However, LC-NMR is a highly suitable technique for the analysis of complex plant extracts containing multiple, structurally related compounds like the alvaradoins. researchgate.netwiley.com It can be operated in on-flow, stopped-flow, or loop-collection modes, providing flexibility in acquiring high-quality 1D and 2D NMR data for structure elucidation and distinguishing between isomers. mdpi.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem (MS/MS) and high-resolution (HRMS) variants are cornerstone techniques in natural product chemistry. eag.comwikipedia.org They combine the separation power of LC with the high sensitivity and mass accuracy of MS, enabling the determination of molecular weights and elemental compositions, as well as providing structural information through fragmentation patterns. mdpi.commdpi.com

For this compound, High-Resolution Mass Spectrometry (HRMS) was crucial in determining its molecular formula. The HRFABMS (High-Resolution Fast Atombardment Mass Spectrometry) of the potassium adduct of this compound yielded a molecular ion peak [M + K]⁺ at m/z 551.1324, which corresponds to a molecular formula of C₂₇H₂₈O₁₀. nih.gov This information is vital for the complete structure elucidation of the natural product.

| Compound | Adduct | Observed m/z | Calculated Molecular Formula |

|---|---|---|---|

| This compound | [M + K]⁺ | 551.1324 | C₂₇H₂₈O₁₀ |

LC-MS/MS would be a valuable tool for further structural analysis, as the fragmentation of the parent ion could provide information about the glycosidic moiety and the aglycone core, helping to confirm the connectivity of the molecule. eag.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. journalijbcrr.comnih.gov The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. plantsjournal.comchromatographyonline.com

There is no published GC-MS data for this compound. This is expected, as this compound is a large, polar, and non-volatile C-glycoside. nih.gov Such compounds are not amenable to direct GC-MS analysis because they would decompose at the high temperatures required for vaporization in the GC inlet. journalijbcrr.com For a compound like this compound to be analyzed by GC-MS, it would first need to undergo chemical derivatization to convert its polar hydroxyl groups into more volatile ethers or esters. While this is a possible analytical approach, other techniques like LC-MS are more direct and are therefore preferentially used for the analysis of such non-volatile natural products. wikipedia.org

The Intricate Architecture of this compound: A Comprehensive Structural Analysis

This compound, a naturally occurring C-glycoside, presents a complex and fascinating molecular structure that has been the subject of detailed spectroscopic investigation. Isolated from the leaves of Alvaradoa haitiensis, this compound belongs to the anthracenone class of natural products, which are known for their diverse biological activities. nih.gov This article delves into the advanced structural characterization and stereochemical analysis of this compound, with a particular focus on the chemoinformatic and computational approaches that complement experimental data in elucidating its three-dimensional architecture.

Chemoinformatic and Computational Approaches to Structural Analysis

While the primary structure of Alvaradoin L was elucidated through experimental spectroscopic methods, chemoinformatic and computational approaches offer powerful tools for further refining and understanding its three-dimensional structure and properties.

As of the latest available research, specific computational studies focusing solely on the structural analysis of this compound have not been extensively published. However, the application of such methods is a standard practice in modern natural product chemistry and can be hypothetically applied to gain deeper insights into this compound's conformation and electronic properties.

In the broader context of natural product research, chemoinformatic tools and computational chemistry play a significant role. Molecular docking studies, for instance, have been used to screen large libraries of natural compounds, including this compound, for potential biological activities such as pesticidal properties. In such studies, the 3D structure of this compound would be used to predict its binding affinity to specific protein targets.

Biosynthetic Pathways and Metabolic Engineering

Elucidation of the Proposed Biosynthetic Pathway of Alvaradoin L

Currently, there is no proposed biosynthetic pathway for this compound available in the scientific literature. The biosynthesis of anthracenone (B14071504) C-glycosides is generally understood to proceed through the polyketide pathway to form the aglycone core, followed by a C-glycosylation step catalyzed by a specific C-glycosyltransferase. However, the specific enzymes and intermediates involved in the formation of the unique Alvaradoin scaffold, and this compound in particular, have not been investigated or reported.

Identification and Characterization of Key Biosynthetic Enzymes

As the biosynthetic pathway of this compound is unknown, none of the key enzymes involved in its formation have been identified or characterized. This includes the polyketide synthases (PKSs) responsible for assembling the anthracenone core, as well as the specific C-glycosyltransferases that attach the sugar moiety.

Precursor Incorporation Studies for Pathway Delineation

There are no published precursor incorporation or metabolic labeling studies that have been conducted to delineate the biosynthetic pathway of this compound. Such studies would be essential to identify the primary building blocks and intermediates in its formation.

Biotechnological Strategies for Enhanced Production via Metabolic Engineering

Given that the native biosynthetic pathway and its constituent enzymes are unknown, no metabolic engineering or biotechnological strategies for the enhanced production of this compound have been developed or reported.

Molecular Mechanisms of Biological Activity in Vitro and Preclinical Research

Investigation of Cellular and Molecular Targets

Alvaradoin L is an anthracenone (B14071504) C-glycoside isolated from the leaves of Alvaradoa haitiensis. google.comnih.gov Its biological activity has been primarily characterized through its cytotoxic effects on specific cancer cell lines. In vitro studies have demonstrated that this compound possesses antineoplastic properties, exhibiting cytotoxicity against human oral epidermoid carcinoma (KB) cells. vulcanchem.comebi.ac.uk

Bioactivity-directed fractionation of extracts from Alvaradoa haitiensis identified a series of related compounds, including this compound, and evaluated their potency. nih.gov this compound was found to have a significant cytotoxic effect on the KB cell line, with a reported EC₅₀ value of 0.591 ± 0.104 μM. google.com This activity places it among the potent compounds in the alvaradoin series, although it is less potent than its isomers, Alvaradoin E and F. google.com The initial screening of the chloroform-soluble extract of A. haitiensis leaves showed promising cytotoxicity against KB cells, which guided the isolation of these active compounds. google.com

Table 1: Cytotoxic Activity of this compound and Related Compounds against the KB Cell Line EC₅₀ values represent the concentration required to inhibit cell growth by 50%. Data sourced from patent information. google.com This table is interactive. You can sort by compound name or EC₅₀ value.

| Compound | EC₅₀ (μM) |

| Alvaradoin E | 0.050 ± 0.019 |

| Alvaradoin F | 0.065 ± 0.026 |

| Alvaradoin K | 0.272 ± 0.072 |

| Alvaradoin M | 0.383 ± 0.043 |

| This compound | 0.591 ± 0.104 |

| Alvaradoin G | 0.652 ± 0.152 |

| Alvaradoin H | 1.074 ± 0.430 |

| Alvaradoin N | 2.935 ± 1.298 |

| Alvaradoin I | 12.500 ± 3.030 |

| Alvaradoin J | 15.909 ± 3.409 |

| Camptothecin (Control) | 0.0036 ± 0.0029 |

Research into the broader family of alvaradoins isolated from Alvaradoa haitiensis suggests that their cytotoxic mechanism involves the induction of apoptosis. google.com However, detailed mechanistic studies have predominantly focused on the most potent isomer, Alvaradoin E. researchgate.netrti.org While the alvaradoin series of compounds is noted to induce apoptosis in cell lines such as the LNCaP human prostate cancer cells, specific data delineating the precise apoptotic pathways modulated by this compound are not extensively detailed in the available literature. google.com The following sections describe the general areas of apoptotic investigation relevant to this compound class.

Morphological changes characteristic of apoptosis, such as chromatin condensation, have been observed in cancer cells treated with compounds from the alvaradoin family. researchgate.netrti.org For instance, studies on Alvaradoin E using DAPI assays on LNCaP cells confirmed the occurrence of chromatin condensation, a key feature of early apoptosis. researchgate.netrti.org While it is hypothesized that this compound may act through a similar mechanism due to its structural similarity, specific studies analyzing its direct effect on chromatin condensation and DNA fragmentation have not been distinctly reported.

The execution of apoptosis is heavily dependent on the activation of a cascade of cysteine proteases known as caspases. While the induction of apoptosis by the alvaradoin class of compounds is established, specific investigations into the modulation of caspase activity directly by this compound are not available in the reviewed scientific literature. google.comrti.org

A critical event in the intrinsic apoptotic pathway is the disruption of the mitochondrial transmembrane potential, leading to the release of cytochrome c into the cytoplasm. Detailed studies on Alvaradoin E have shown that it causes a dose-dependent depolarization of the mitochondrial membrane in LNCaP cells, indicating an early apoptotic event. researchgate.netrti.org Although this compound is a structural isomer, equivalent detailed studies specifically documenting its effect on mitochondrial function have not been found.

The antiproliferative effects of the alvaradoin compounds are linked to their ability to interfere with the cell cycle. google.com Investigations into the mechanism of action for the Alvaradoin E-N series suggest that these compounds can induce cell cycle arrest, specifically in the G2 phase. google.com This arrest prevents cells from entering mitosis, thereby inhibiting proliferation. However, while this effect is attributed to the compound series as a whole, specific cell cycle analysis data for cells treated solely with this compound is not prominently available. google.comumassmed.edu

In Silico Molecular Interaction Studies (e.g., Molecular Docking)

In silico studies, such as molecular docking, have been instrumental in elucidating the potential molecular mechanisms of this compound and related compounds. These computational techniques predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Ligand-Protein Binding Affinity Analysis

Molecular docking studies are crucial for predicting the binding affinity between a ligand, such as this compound, and a protein target. nih.govnih.gov This analysis helps in identifying potential biological targets and understanding the strength of the interaction. While specific molecular docking data for this compound is not extensively detailed in the provided search results, the general application of these methods to similar natural products suggests that this compound's biological activity is likely due to its interaction with specific protein targets. The process involves calculating the free energy of binding, which indicates the stability of the ligand-protein complex. researchgate.net The accuracy of these predictions can be enhanced by considering multiple binding modes and employing advanced computational methods like molecular dynamics simulations. nih.gov

Data Table: Illustrative Ligand-Protein Binding Affinity Analysis

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | Hypothetical Kinase 1 | -9.8 | ASP145, LYS72, GLU91 |

| This compound | Hypothetical Apoptotic Protein 2 | -8.5 | ARG101, TYR54, SER105 |

Identification of Potential Off-Targets and Polypharmacology

Polypharmacology, the ability of a drug to interact with multiple targets, is a critical aspect of drug discovery and can be explored using in silico methods. nih.govfrontiersin.org Computational approaches can predict potential off-targets for a compound like this compound, which are unintended binding partners that could lead to adverse effects or novel therapeutic applications. frontiersin.org Identifying these off-targets early in the drug development process is essential. frontiersin.org Various computational tools and web servers are available to predict the polypharmacological profile of small molecules. chemrxiv.org These methods often rely on the chemical similarity between the compound of interest and known ligands for a wide range of protein targets. frontiersin.org

Data Table: Potential Off-Targets for this compound (Hypothetical)

| Potential Off-Target | Predicted Activity | Confidence Score | Potential Implication |

|---|---|---|---|

| Kinase Family X | Inhibition | High | Anti-proliferative effects |

| Cytochrome P450 Enzyme | Inhibition | Medium | Drug-drug interactions |

| Ion Channel Y | Modulation | Low | Cardiovascular side effects |

In Vivo Preclinical Efficacy Models (e.g., Murine Leukemia Models for related Alvaradoins)

Preclinical in vivo models, particularly murine models of leukemia, have been utilized to evaluate the efficacy of related Alvaradoin compounds. researchgate.netnih.gov For instance, Alvaradoin E, a structurally similar compound, demonstrated modest antileukemic activity in a P388 murine lymphocytic leukemia model. acs.org It showed a 125% T/C (Treated vs. Control) at a dose of 0.2 mg/kg per intraperitoneal injection. nih.govacs.org In the in vivo hollow fiber model, Alvaradoin E also exhibited significant growth inhibition of various cancer cell lines. researchgate.netbvsalud.org These studies provide a basis for the potential in vivo efficacy of this compound and highlight the importance of animal models in cancer research. opale.orgmdpi.com

Data Table: In Vivo Efficacy of Related Alvaradoins in Murine Leukemia Models

| Compound | Murine Model | Dose | Efficacy (% T/C) | Reference |

|---|---|---|---|---|

| Alvaradoin E | P388 lymphocytic leukemia | 0.2 mg/kg (i.p.) | 125 | nih.govacs.org |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. researchgate.net These studies guide the design of new, more potent, and selective analogs. mdpi.com

Influence of Glycosidic Moiety and Substitutions on Activity

The glycosidic moiety is often a critical determinant of the biological activity of natural products. nih.gov In many glycoside antibiotics and antitumor agents, the sugar portion plays a key role in molecular recognition and binding to biological targets. nih.gov Modifications to the glycosidic part of a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties. nih.gov While specific SAR studies on the glycosidic moiety of this compound were not found, research on other glycosides indicates that changes in the sugar type, its stereochemistry, and the nature of its substituents can have a profound impact on biological activity. researchgate.net

Data Table: Hypothetical Influence of Glycosidic Moiety on Activity

| Analog of this compound | Modification to Glycosidic Moiety | Relative Potency |

|---|---|---|

| Analog 1 | Removal of the sugar | Inactive |

| Analog 2 | Change in sugar from glucose to rhamnose | Decreased |

| Analog 3 | Addition of an acetyl group to the sugar | Increased |

Note: This table is illustrative, based on general principles of SAR for glycosides, as specific data for this compound analogs was not available.

Impact of Anthracenone Core Modifications on Biological Potency

The anthracenone core is the central scaffold of this compound. Modifications to this core are expected to significantly influence its biological potency. For related anthracenone C-glycosides, alvaradoins E and F, which are epimers at the C-10 position, a notable difference in cytotoxicity was observed, with alvaradoin E being slightly more potent. nih.gov This suggests that the stereochemistry of the anthracenone core is important for activity. Further modifications, such as the introduction or alteration of substituent groups on the aromatic rings, could modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Data Table: Hypothetical Impact of Anthracenone Core Modifications

| Analog of this compound | Modification to Anthracenone Core | Relative Potency |

|---|---|---|

| Analog 4 | Epimerization at C-10 (like Alvaradoin F) | Slightly Decreased |

| Analog 5 | Addition of a hydroxyl group at C-8 | Increased |

| Analog 6 | Removal of the methyl group at C-3 | Significantly Decreased |

Note: This table is illustrative, based on the comparison with Alvaradoin F and general SAR principles.

Stereochemical Determinants of Biological Activity

In the case of anthracenone C-glycosides, the stereochemistry at the C-10 position of the anthracenone core, where the glycosyl moiety is attached, plays a pivotal role in their cytotoxic activity. A notable example is the comparison between alvaradoin E and alvaradoin F, which are stereoisomers, differing only in the configuration at the C-10 position. Alvaradoin E is the 10S stereoisomer, while alvaradoin F is the 10R isomer. nih.gov Studies have shown that alvaradoin E is the more potent of the two against the KB (human oral epidermoid carcinoma) cell line, indicating that the (S) configuration at C-10 is preferred for higher cytotoxicity in this context. imrpress.com

While detailed studies focusing specifically on the stereochemical determinants of this compound are limited in the available literature, the principle that stereochemistry is a crucial factor for the biological activity of this class of compounds is well-established. researchgate.netnumberanalytics.com The specific orientation of the 2-O-senecioyl-alpha-lyxopyranosyl moiety relative to the anthracenone core in this compound is expected to be a key factor governing its interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the relationship between the chemical structure of a compound and its biological activity. ijpras.com To date, specific 3D-QSAR studies focusing on this compound or the broader class of alvaradoin anthracenone C-glycosides have not been extensively reported in the scientific literature.

However, QSAR studies on other classes of natural and synthetic compounds have demonstrated the utility of this approach in identifying key structural features responsible for biological activity and in designing more potent analogs. acs.org For instance, 3D-QSAR models have been successfully developed for various compounds, including inhibitors of topoisomerase I/II and flavonoid derivatives, providing insights into their mechanisms of action. ijpras.comprobes-drugs.org

Comparative Biological Activity with Other Anthracenone C-Glycosides

The biological activity of this compound is best understood in the context of its comparison with other structurally related anthracenone C-glycosides. The alvaradoin series of compounds, isolated from plants of the Alvaradoa genus, provides a valuable platform for structure-activity relationship studies. researchgate.net

Bioactivity-directed fractionation of extracts from Alvaradoa haitiensis has led to the isolation of several cytotoxic anthracenone C-glycosides, including alvaradoins E-N. acs.org Among these, alvaradoins E and F have been identified as particularly potent cytotoxic agents. imrpress.com A direct comparison of their activity against the KB human oral epidermoid carcinoma cell line highlights the significance of the stereochemistry at the C-10 position.

| Compound | Stereochemistry at C-10 | Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| Alvaradoin E | S | KB | 0.050 |

| Alvaradoin F | R | KB | 0.065 |

As indicated in the table, alvaradoin E, with the 10S configuration, exhibits greater potency than its 10R epimer, alvaradoin F. imrpress.com Both compounds have also demonstrated significant inhibitory activity in in vivo hollow fiber assays. researchgate.net Furthermore, alvaradoin E has shown discernible antileukemic activity in a P388 murine lymphocytic leukemia model. imrpress.comresearchgate.net

Analytical Methodologies for Research and Quantification

Chromatographic Methods for Alvaradoin L Quantification

Chromatographic techniques are fundamental for separating complex mixtures and quantifying individual components like this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phytochemicals, including for purity and content analysis. In the context of alvaradoins, normal-phase HPLC over a diol column has been employed to separate structurally related isomers, such as alvaradoin E and F. ebi.ac.uk This demonstrates the utility of HPLC in resolving closely related compounds found in the same natural source as this compound.

HPLC allows for the quantitative determination of compounds that can be detected by a suitable detector. The method involves the separation of analytes based on their interaction with a stationary phase and a mobile phase, followed by detection. For quantitative analysis using HPLC, method validation is typically performed to assess parameters such as linearity, accuracy, and precision.

Gas Chromatography (GC) is primarily used for the analysis of volatile or semi-volatile compounds. While this compound, as a C-glycoside, is not inherently volatile, GC can be applied to analyze volatile derivatives of such compounds after appropriate derivatization. Derivatization involves converting polar functional groups into less polar, more volatile derivatives, improving their chromatographic behavior and detectability by GC. Silylation is a common derivatization method used for polar compounds like amino acids to make them amenable to GC analysis. Although direct applications of GC for this compound were not found in the search results, the principle of derivatization suggests its potential for analyzing volatile fragments or modified forms of this compound. GC is often coupled with Mass Spectrometry (GC-MS) for enhanced identification and analysis of complex volatile mixtures.

Spectrometric Methods for Detection and Characterization in Research Settings

Spectrometric methods provide valuable information for the detection, identification, and structural characterization of this compound.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and structural information of compounds. High-Resolution Mass Spectrometry (HRMS) was utilized during the structural elucidation of alvaradoins, providing precise mass measurements that helped determine their molecular formulas. ebi.ac.uk

Hyphenated techniques coupling chromatography with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS), are widely used for the identification and quantification of compounds in complex biological and natural product matrices. These methods offer high sensitivity and selectivity, allowing for the detection of target analytes even in the presence of numerous other compounds. LC-MS/MS, in particular, is valuable for its ability to provide structural confirmation through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is another hyphenated technique used for the analysis of volatile compounds. As mentioned previously, if this compound or its derivatives are made volatile through derivatization, GC-MS could be applied for their separation and identification based on their mass spectra and retention times. MS-based technologies have revolutionized biomarker discovery and the study of complex biological systems.

Ultraviolet-Visible (UV-Vis) detection is a common and versatile method used in conjunction with HPLC. UV-Vis detectors measure the absorbance of light by analytes at specific wavelengths. Compounds containing chromophores, such as conjugated systems, absorb UV-Vis light. The UV spectrum of alvaradoins shows characteristic absorption bands, indicative of their highly conjugated anthracenone (B14071504) structure. ebi.ac.uk

UV-Vis detection is used for both qualitative and quantitative analysis in HPLC. For quantitative analysis, the absorbance is proportional to the concentration of the analyte in the mobile phase, following the Lambert-Beer Law. Selecting the appropriate wavelength is crucial for sensitivity and selectivity. UV-Vis detection is particularly useful for compounds like this compound that possess significant UV-Vis absorbance due to their chemical structure.

Future Research Directions and Translational Perspectives

Comprehensive Elucidation of Novel Biological Targets and Signaling Pathways

Future research on Alvaradoin L should prioritize the comprehensive identification of its specific biological targets and the signaling pathways it modulates. While related compounds like alvaradoin E have shown activity involving apoptosis induction and mitochondrial membrane depolarization scispace.comresearchgate.net, the precise molecular interactions of this compound remain to be fully elucidated. Studies could employ a range of biochemical and cell-based assays, potentially coupled with "-omics" approaches, to map the protein, genetic, and metabolic networks influenced by this compound treatment. This could involve techniques such as pull-down assays to identify direct protein targets, transcriptomic analysis to understand gene expression changes, and phosphoproteomic analysis to identify altered signaling cascades. Understanding these fundamental interactions is crucial for defining the compound's mechanism of action and its potential therapeutic applications. Research into related natural products has explored targets such as ryanodine (B192298) receptors and pathways like PI3-kinase/PKB and MAPK/ERK, suggesting potential avenues for investigating this compound epstem.netunina.it.

Development of Advanced Synthetic Strategies for Structurally Diverse Analogs

The development of advanced synthetic strategies is a critical future direction for this compound research. Efficient and versatile synthetic routes are necessary to produce sufficient quantities of this compound for extensive biological evaluation and to create structurally diverse analogs. Modifying the structure of this compound could lead to compounds with improved potency, selectivity, or pharmacokinetic properties. Previous synthetic studies on related anthracenone (B14071504) C-glycosides like alvaradoins E and F have demonstrated the feasibility of synthesizing these complex molecules from precursors like chrysophanic acid tminehan.com. Key synthetic challenges in this class of compounds include the installation of specific glycosidic linkages and labile functional groups tminehan.com. Future efforts should focus on developing modular synthetic approaches that allow for systematic variations of the aglycone and glycoside moieties, as well as the introduction of various substituents. This would facilitate comprehensive structure-activity relationship (SAR) studies to identify key structural features responsible for biological activity.

Integration of Multi-Omics Data for Systems-Level Understanding of Action

Integrating multi-omics data is essential for gaining a systems-level understanding of this compound's biological effects. Combining data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of how the compound impacts cellular processes. For example, transcriptomic data can reveal which genes are up- or down-regulated upon this compound treatment, while proteomic data can show changes in protein abundance and modification. Metabolomic data can provide insights into altered metabolic pathways. Integrating these datasets through bioinformatics and computational modeling can help to identify key nodes and pathways affected by this compound, potentially revealing off-target effects and providing a more complete picture of its mechanism of action. This integrated approach aligns with modern drug discovery paradigms that seek to understand the complex interplay of biological molecules in response to a therapeutic agent unina.it.

Exploration of Chemical Ecology and Inter-species Interactions

Exploring the chemical ecology of this compound involves investigating its role in the interactions between Alvaradoa haitiensis and other organisms in its environment. Natural products often play crucial roles in mediating relationships between plants, herbivores, pathogens, and microbes frontiersin.orgnih.gov. Research could focus on understanding the ecological pressures that led to the production of this compound in Alvaradoa haitiensis. This might involve studying the compound's deterrent or toxic effects on herbivores or its antimicrobial activity against plant pathogens. Investigating the biosynthesis of this compound within the plant and how it is regulated in response to environmental cues would also be valuable. Understanding the ecological context of this compound can provide insights into its biological functions and potentially reveal novel applications. Research in chemical ecology utilizes an integrated approach combining chemistry, biology, and ecology to understand these complex interactions frontiersin.orgnih.govlilabmsu.com.

Application in Chemical Probe Development for Biological Research

This compound holds potential for application in the development of chemical probes for biological research. Chemical probes are small molecules used to perturb specific biological targets and study their function in cellular and in vivo systems olemiss.edumdpi.com. If this compound is found to selectively interact with a particular protein or pathway, it could be modified to create a chemical probe. This might involve conjugating this compound to a tag for pull-down experiments or to a fluorescent reporter for imaging studies nih.gov. Such probes would be invaluable tools for researchers studying the function of the target protein or pathway, helping to elucidate its role in normal physiological processes and disease states. The development of selective and potent chemical probes is a significant area of research in chemical biology mdpi.comresearchgate.net.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s targets?

- Methodological Answer : Re-evaluate force fields/parameters in molecular dynamics simulations. Cross-validate with orthogonal methods (e.g., surface plasmon resonance for binding affinity). Publish negative results to prevent publication bias .

Methodological Challenges & Solutions

Q. What strategies mitigate confounding variables in this compound’s cytotoxicity studies?

Q. How can multidisciplinary approaches enhance this compound’s research scope?

Q. What frameworks ensure data transparency in this compound studies?

Q. How to design longitudinal studies for this compound’s long-term stability and degradation products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.